molecular formula C11H10FNO3 B2632900 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid CAS No. 2138138-08-4

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2632900
CAS No.: 2138138-08-4
M. Wt: 223.203
InChI Key: OXQVQTBXGGVADS-UHFFFAOYSA-N
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Description

¹H NMR Analysis

In DMSO-d₆, the proton NMR spectrum would exhibit the following key signals (referencing indole-2-carboxylic acid):

  • Carboxylic acid proton : A broad singlet at δ 12.9–13.0 ppm (exchangeable with D₂O).
  • Indole NH proton : A singlet at δ 11.2–11.5 ppm.
  • Aromatic protons :
    • H-3: Doublet at δ 7.6–7.8 ppm (coupled to H-4, J = 8.5 Hz).
    • H-4: Absent due to fluorine substitution.
    • H-5: Multiplet at δ 7.1–7.3 ppm (coupled to H-6 and hydroxyethyl protons).
  • Hydroxyethyl group :
    • CH(OH)CH₃: Quartet at δ 4.2–4.4 ppm (integral 1H, J = 6.5 Hz).
    • CH₃: Doublet at δ 1.3–1.5 ppm (integral 3H, J = 6.5 Hz).
    • Hydroxyl proton: Broad peak at δ 5.0–5.2 ppm (exchangeable).

¹³C NMR Analysis

Key carbon signals include:

  • C-2 (COOH) : δ 167–170 ppm.
  • C-4 (C-F) : δ 155–160 ppm (JC-F ≈ 245 Hz).
  • Aromatic carbons : C-3 (δ 125–127 ppm), C-5 (δ 115–117 ppm), C-6 (δ 120–122 ppm).
  • Hydroxyethyl group :
    • CH(OH)CH₃: δ 70–72 ppm.
    • CH₃: δ 20–22 ppm.

FT-IR Spectroscopy

Prominent vibrational modes (cm⁻¹):

  • O-H stretch : 2500–3300 (broad, carboxylic acid and alcohol).
  • C=O stretch : 1680–1700 (strong, carboxylic acid).
  • C-F stretch : 1100–1150.
  • Aromatic C-H bend : 750–800.

UV-Vis Spectroscopy

In ethanol, absorption maxima are expected at:

  • λ ≈ 280 nm (π→π* transition of the indole ring).
  • λ ≈ 320 nm (n→π* transition of the carboxylic acid group).

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Electron ionization (EI) mass spectrometry would yield the following fragmentation profile:

  • Molecular ion [M]⁺ : m/z 239.1 (100% relative abundance).
  • Major fragments :
    • m/z 194.1 ([M - C₂H₅O]⁺, loss of hydroxyethyl group).
    • m/z 176.1 ([M - COOH]⁺, decarboxylation).
    • m/z 149.0 ([M - C₂H₅O - COOH]⁺).

The isotopic distribution mirrors natural abundances:

  • ¹³C contribution : M+1 peak at m/z 240.1 (11.1% intensity).
  • ¹⁸O contribution : Minor M+2 peak at m/z 241.1 (0.2%).
m/z Fragment Ion Pathway
239.1 [M]⁺ Molecular ion
194.1 [M - C₂H₅O]⁺ Loss of hydroxyethyl
176.1 [M - COOH]⁺ Decarboxylation
149.0 [C₇H₅FN]⁺ Aromatic core with fluorine

Properties

IUPAC Name

4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-5(14)6-2-3-8-7(10(6)12)4-9(13-8)11(15)16/h2-5,13-14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVQTBXGGVADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C2=C(C=C1)NC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoroindole.

    Hydroxyethylation: The 4-fluoroindole undergoes a Friedel-Crafts alkylation reaction with ethylene oxide in the presence of a Lewis acid catalyst to introduce the hydroxyethyl group at the fifth position.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-Fluoro-5-(1-carboxyethyl)-1H-indole-2-carboxylic acid.

    Reduction: 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-methanol.

    Substitution: 4-Amino-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

Biological Activities

1. Antitumor Activity:
Research has demonstrated that indole derivatives, including 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, exhibit significant antitumor properties. A study focused on related indole derivatives showed promising results against liver cancer cell lines (e.g., Hep G2, SNU-387), revealing that certain compounds could inhibit cell proliferation effectively and induce apoptosis through mechanisms such as G1-S phase cell cycle arrest .

2. Mechanism of Action:
The compound's interaction with biological targets is crucial for understanding its antitumor efficacy. For instance, it has been shown to target the 14-3-3η protein, which plays a role in cancer cell survival and proliferation. This interaction suggests potential pathways for therapeutic intervention in hepatocellular carcinoma .

3. Antiproliferative Properties:
In vitro studies have indicated that various derivatives of indole-2-carboxylic acids show cytotoxicity against multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The antiproliferative activity was quantified using IC50 values, with some derivatives exhibiting significant potency .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and characteristics of several indole derivatives compared to this compound:

Compound NameIC50 (µM)Cancer TypeMechanism of Action
This compoundTBDLiver CancerTargets 14-3-3η protein
Compound C11 (related derivative)10Liver CancerInduces G1-S phase arrest
Compound 4e (related derivative)2Breast CancerApoptosis induction via cell cycle arrest
Compound 4b (related derivative)11.5Breast CancerModerate cytotoxicity

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related indole derivatives, focusing on substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid 4-F, 5-(1-hydroxyethyl), 2-COOH C11H10FNO3 223.20 High polarity (due to -COOH and -OH), moderate lipophilicity (fluorine effect)
4-Fluoro-1H-indole-6-carboxylic acid 4-F, 6-COOH C9H6FNO2 179.15 Lower molecular weight, higher acidity (no steric hindrance at 5-position)
Methyl 4-fluoro-1H-indole-5-carboxylate 4-F, 5-COOCH3 C10H8FNO2 193.17 Ester group improves membrane permeability but reduces hydrolytic stability
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide (linked to benzophenone) C22H16FN2O2 359.36 Enhanced aromatic stacking potential, higher lipophilicity (benzoyl group)
4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid 4-F, 5-imidazolyl, 2-nitro, benzoic acid backbone C10H6FN3O4 251.17 Nitro group increases electron-withdrawing effects; imidazole adds basicity

Physicochemical and Spectral Properties

  • Solubility : The hydroxyethyl and carboxylic acid groups in the target compound enhance water solubility compared to esters (e.g., methyl 4-fluoroindole-5-carboxylate) or lipophilic amides (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) .
  • Spectroscopy :
    • ¹H-NMR : The hydroxyethyl group would show signals at δ ~1.3 ppm (CH3) and δ ~3.6–4.0 ppm (CH2OH), distinct from benzoyl aromatic protons (δ ~7.0–8.0 ppm) in amide derivatives .
    • ¹³C-NMR : The carboxylic acid carbon (δ ~170 ppm) contrasts with ester carbonyls (δ ~165–168 ppm) or amides (δ ~165–170 ppm) .

Biological Activity

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with significant biological potential. Its molecular formula is C11H10FNO3, and it has a molecular weight of 223.20 g/mol. This compound belongs to a broader class of indole derivatives that are known for their diverse biological activities, making them of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • A fluorine atom at the fourth position of the indole ring.
  • A hydroxyethyl group at the fifth position.

These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activities

Indole derivatives, including this compound, have been studied extensively for various biological activities, including:

  • Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, related compounds have shown activity against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with effective concentrations (EC50) in the micromolar range .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain indole derivatives can block the growth of leukemia cells at submicromolar concentrations .
  • Neuropharmacological Effects : Indole derivatives are also being explored for their effects on neurotransmitter systems, potentially serving as modulators in neuropharmacology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals insights into its SAR:

Compound NameStructural FeaturesSimilarity Index
5-Fluoroindole-2-carboxylic acidIndole structure with carboxylic acid0.97
6-Fluoro-1H-indole-2-carboxylic acidFluorine at position six0.94
7-Fluoro-1H-indole-2-carboxylic acidFluorine at position seven0.92
4-Fluoro-1H-indole-2-carboxylic acidFluorine at position four0.92
Methyl 5-fluoro-1H-indole-2-carboxylateMethyl ester derivative0.91

This table illustrates how variations in the indole structure can affect biological activity and reactivity.

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Antiviral Studies : In a study examining various synthesized compounds, some derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV, indicating promising antiviral properties .
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that certain indole derivatives could significantly inhibit the proliferation of MLL leukemia cells, with selectivity indices indicating strong potential as therapeutic agents .
  • Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may act as allosteric modulators, affecting receptor interactions and downstream signaling pathways .

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